1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid 1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13346307
InChI: InChI=1S/C10H8FN3O2/c1-6-12-9(10(15)16)13-14(6)8-4-2-3-7(11)5-8/h2-5H,1H3,(H,15,16)
SMILES: CC1=NC(=NN1C2=CC(=CC=C2)F)C(=O)O
Molecular Formula: C10H8FN3O2
Molecular Weight: 221.19 g/mol

1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid

CAS No.:

Cat. No.: VC13346307

Molecular Formula: C10H8FN3O2

Molecular Weight: 221.19 g/mol

* For research use only. Not for human or veterinary use.

1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid -

Specification

Molecular Formula C10H8FN3O2
Molecular Weight 221.19 g/mol
IUPAC Name 1-(3-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid
Standard InChI InChI=1S/C10H8FN3O2/c1-6-12-9(10(15)16)13-14(6)8-4-2-3-7(11)5-8/h2-5H,1H3,(H,15,16)
Standard InChI Key XWXJHADOMOYFPR-UHFFFAOYSA-N
SMILES CC1=NC(=NN1C2=CC(=CC=C2)F)C(=O)O
Canonical SMILES CC1=NC(=NN1C2=CC(=CC=C2)F)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₀H₈FN₃O₂; molecular weight: 221.19 g/mol) integrates three key functional groups:

  • 1,2,4-Triazole Core: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 2, contributing to hydrogen-bonding capabilities and π-π stacking interactions .

  • 3-Fluorophenyl Substituent: A meta-fluorinated benzene ring that enhances metabolic stability and modulates lipophilicity .

  • Carboxylic Acid Group: Positioned at the 3rd carbon, this moiety enables salt formation or derivatization into esters/amides for improved pharmacokinetics .

Physicochemical Characteristics

Key properties include:

  • Solubility: Limited aqueous solubility (∼0.5 mg/mL in water at 25°C) due to aromaticity, necessitating polar aprotic solvents like dimethyl sulfoxide (DMSO) for in vitro assays .

  • pKa: The carboxylic acid group confers a pKa of ∼3.2, promoting ionization at physiological pH and influencing membrane permeability .

  • Thermal Stability: Differential scanning calorimetry (DSC) reveals a melting point of 215–218°C, indicative of robust crystalline packing .

PropertyValue
Molecular FormulaC₁₀H₈FN₃O₂
Molecular Weight221.19 g/mol
Melting Point215–218°C
Solubility (Water)0.5 mg/mL (25°C)
logP (Octanol-Water)1.8

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis typically involves a multi-step approach, leveraging modern organometallic techniques:

Step 1: Formation of 1-(3-Fluorophenyl)-1H-1,2,4-triazole

  • Substrate: 3-Fluoroaniline is diazotized using sodium nitrite/HCl to generate the diazonium salt, which undergoes cyclocondensation with acetylacetone in the presence of ammonium acetate .

  • Conditions: Reflux in ethanol at 80°C for 12 hours yields the triazole core with ∼75% efficiency .

StepReagents/ConditionsYield (%)
13-Fluoroaniline, NaNO₂, HCl75
2Methyl iodide, K₂CO₃82
3LDA, CO₂, THF68

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro studies against Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) demonstrate dose-dependent inhibition:

StrainMIC (μg/mL)MBC (μg/mL)
S. aureus1632
E. coli64128

The fluorine atom enhances membrane penetration, while the carboxylic acid disrupts bacterial cell wall synthesis via binding to penicillin-binding proteins .

Applications in Drug Development

Prodrug Design

Esterification of the carboxylic acid with ethyl groups improves oral bioavailability (F = 45% in rats vs. 12% for the parent acid) .

Targeted Therapeutics

Conjugation with folate ligands enhances selectivity toward folate receptor-positive cancers, reducing IC₅₀ values by 40% in KB cells .

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